molecular formula C10H9NO5-2 B1235446 4-Amino-4-deoxychorismate(2-)

4-Amino-4-deoxychorismate(2-)

Cat. No. B1235446
M. Wt: 223.18 g/mol
InChI Key: OIUJHGOLFKDBSU-HTQZYQBOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-4-deoxychorismate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of 4-amino-4-deoxychorismic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a chorismate(2-). It is a conjugate base of a 4-amino-4-deoxychorismate(1-).

Scientific Research Applications

Structural and Mechanistic Insights

  • Enzyme Structure and Mechanism : 4-Amino-4-deoxychorismate lyase, an enzyme converting ADC to p-aminobenzoate and pyruvate, has been structurally characterized in Escherichia coli (Nakai et al., 2000). This study provides insight into the enzyme's fold type and catalytic mechanism, crucial for understanding its role in folate biosynthesis.
  • Covalent Intermediate Formation : Research has demonstrated the formation of a covalent intermediate in the ADC synthase-catalyzed reaction, offering a deeper understanding of the enzyme's catalytic process (He & Toney, 2006).

Inhibitor Discovery and Drug Development

  • Antimicrobial Compound Development : ADC synthase inhibitors have been identified as potential leads for new classes of antimicrobial compounds. These inhibitors target a critical step in the conversion of chorismate to p-aminobenzoate (Dixon et al., 2006).
  • Targeting Multiple Chorismate-Utilizing Enzymes : Some inhibitors have shown the capability to target multiple enzymes in the chorismate-utilizing enzyme family, including ADCS, providing a new approach to drug development (Ziebart et al., 2010).

Metabolic Engineering

  • Biosynthesis Pathway Engineering : ADC has been utilized in metabolic engineering efforts, such as the development of novel biosynthesis pathways for aromatic amines in Escherichia coli, showcasing its potential in biotechnological applications (Nargesi et al., 2019).

Novel Antibiotics Research

  • Abyssomicin C Derivatives : Research into abyssomicin C, targeting ADC synthase, has provided insights into the structural requirements for antibacterial activity against MRSA, highlighting the significance of ADC in developing novel antibiotics (Monjas et al., 2019).

Computational Modeling

  • Catalytic Mechanism via Computational Study : Advanced computational studies have been conducted to elucidate the detailed reaction mechanism of ADC lyase, providing a comprehensive atomic-level understanding of the enzymatic process (Dong & Liu, 2023).

properties

Molecular Formula

C10H9NO5-2

Molecular Weight

223.18 g/mol

IUPAC Name

(3R,4R)-4-amino-3-(1-carboxylatoethenoxy)cyclohexa-1,5-diene-1-carboxylate

InChI

InChI=1S/C10H11NO5/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8H,1,11H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1

InChI Key

OIUJHGOLFKDBSU-HTQZYQBOSA-L

Isomeric SMILES

C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1N)C(=O)[O-]

SMILES

C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-]

Canonical SMILES

C=C(C(=O)[O-])OC1C=C(C=CC1N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-deoxychorismate(2-)
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Reactant of Route 6
4-Amino-4-deoxychorismate(2-)

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